Moxifloxacin Hydrochloride-13CD3
Overview
Description
Moxifloxacin Hydrochloride-13CD3 is a synthetic fluoroquinolone antibiotic. It is a stable isotope-labeled compound used primarily in scientific research. This compound is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
Moxifloxacin Hydrochloride-13CD3, commonly known as Moxifloxacin, is a synthetic fluoroquinolone antibiotic agent . The primary targets of Moxifloxacin are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
Moxifloxacin inhibits the activity of its primary targets, topoisomerase II and topoisomerase IV . This inhibition prevents the untwisting of bacterial DNA, which is a crucial step in DNA replication . As a result, bacterial cell replication is hindered, leading to the death of the bacteria .
Biochemical Pathways
The action of Moxifloxacin affects several biochemical pathways. For instance, it has been shown to influence the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism . These pathways are crucial for various cellular functions, and their disruption can lead to the death of the bacteria.
Pharmacokinetics
Moxifloxacin is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . It has good distribution to saliva, interstitial fluids, and lung tissues . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .
Result of Action
The action of Moxifloxacin leads to significant molecular and cellular effects. It has been shown to rescue Spinal Muscular Atrophy (SMA) phenotypes in patient-derived cells and animal models by improving the SMN2 splicing . Moreover, it has been demonstrated that Moxifloxacin can interact with MITF and Mcl-1 proteins, leading to growth inhibition and induction of apoptosis in MDA-MB-231 breast cancer cells .
Action Environment
The action, efficacy, and stability of Moxifloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can interact with Moxifloxacin, potentially affecting its action . Moreover, the photodegradation of Moxifloxacin in solid phase in the presence of excipients can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Moxifloxacin Hydrochloride-13CD3 acts by impeding the function of two enzymes, DNA gyrase and topoisomerase IV, which are involved in bacterial cell replication . By inhibiting these enzymes, this compound prevents bacterial growth .
Cellular Effects
This compound is used to treat bacterial infections, including pneumonia, conjunctivitis, endocarditis, tuberculosis, and sinusitis . It can be given by mouth, by injection into a vein, and as an eye drop . Common side effects include diarrhea, dizziness, and headache .
Molecular Mechanism
This compound usually kills bacteria by blocking their ability to duplicate DNA . It is a broad-spectrum antibiotic that is active against both Gram-negative and Gram-positive bacteria .
Temporal Effects in Laboratory Settings
This compound causes obvious transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group . The transient liver injury can be automatically restored over time .
Metabolic Pathways
This compound is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .
Transport and Distribution
This compound is rapidly absorbed in humans, the bioavailability is high (approx. 90%) and the plasma half-life is between 11.4–15.2 h depending on the dose given . There is good distribution to saliva, interstitial fluids, and lung tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin Hydrochloride-13CD3 involves multiple steps, starting from the basic fluoroquinolone structureThe final step involves the incorporation of the 13CD3 label, which is a stable isotope of carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin Hydrochloride-13CD3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Moxifloxacin Hydrochloride-13CD3 is widely used in scientific research due to its stable isotope label, which allows for precise tracking and analysis. Its applications include:
Chemistry: Used in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new antibiotics and in quality control processes
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Gatifloxacin: Known for its effectiveness against respiratory infections.
Uniqueness
Moxifloxacin Hydrochloride-13CD3 is unique due to its stable isotope label, which makes it particularly valuable in research settings. This labeling allows for more precise and accurate studies compared to its non-labeled counterparts .
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(113C)methoxy)quinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-XPTSQQLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858151 | |
Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-75-0 | |
Record name | 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.